Cas no 1564890-52-3 (N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine)

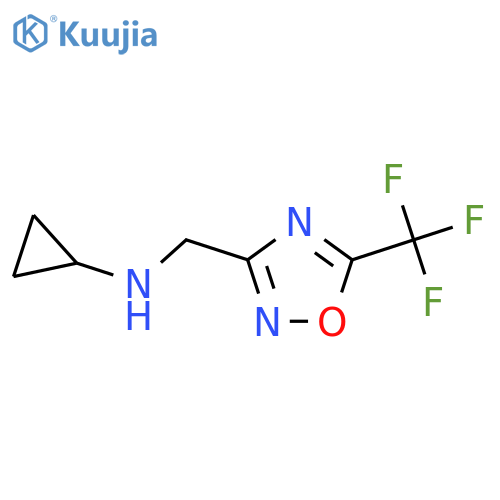

1564890-52-3 structure

商品名:N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine

N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine 化学的及び物理的性質

名前と識別子

-

- N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine

- N-[[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]cyclopropanamine

- N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine

-

- インチ: 1S/C7H8F3N3O/c8-7(9,10)6-12-5(13-14-6)3-11-4-1-2-4/h4,11H,1-3H2

- InChIKey: NEACKGRVIPWVPS-UHFFFAOYSA-N

- ほほえんだ: FC(C1=NC(CNC2CC2)=NO1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 207

- トポロジー分子極性表面積: 51

N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1663463-10.0g |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 10g |

$3929.0 | 2023-06-04 | ||

| Enamine | EN300-1663463-0.05g |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 0.05g |

$212.0 | 2023-06-04 | ||

| Enamine | EN300-1663463-5.0g |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 5g |

$2650.0 | 2023-06-04 | ||

| Enamine | EN300-1663463-5000mg |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 5000mg |

$2650.0 | 2023-09-21 | ||

| Enamine | EN300-1663463-1000mg |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 1000mg |

$914.0 | 2023-09-21 | ||

| Enamine | EN300-1663463-100mg |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 100mg |

$317.0 | 2023-09-21 | ||

| Enamine | EN300-1663463-500mg |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 500mg |

$713.0 | 2023-09-21 | ||

| Enamine | EN300-1663463-1.0g |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 1g |

$914.0 | 2023-06-04 | ||

| Enamine | EN300-1663463-2.5g |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 2.5g |

$1791.0 | 2023-06-04 | ||

| Enamine | EN300-1663463-0.25g |

N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |

1564890-52-3 | 0.25g |

$452.0 | 2023-06-04 |

N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1564890-52-3 (N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量